molecular formula C23H21N2O6S- B1264316 Carfecillin(1-)

Carfecillin(1-)

Cat. No. B1264316
M. Wt: 453.5 g/mol
InChI Key: NZDASSHFKWDBBU-KVMCETHSSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carfecillin(1-) is a penicillinate anion. It is a conjugate base of a carfecillin.

Scientific Research Applications

Antibacterial Activity

Carfecillin, the alpha-phenyl ester of carbenicillin, exhibits notable antibacterial activity. It hydrolyzes rapidly in serum or body tissues to liberate carbenicillin. In vitro tests show that carfecillin's antibacterial spectrum is generally similar to that of carbenicillin due to extensive hydrolysis. However, in tests with reduced hydrolysis, carfecillin shows lesser activity against gram-negative bacilli and greater activity against gram-positive cocci. In serum, its activity is solely that of carbenicillin, due to rapid hydrolysis (Basker, Comber, Sutherland, & Valler, 1977).

Clinical Efficacy in Treating Infections

Carfecillin demonstrates significant efficacy in treating various experimental mouse infections, including those caused by ampicillin-resistant bacteria. It is effective in treating experimental pyelonephritis in mice and shows activity comparable to parenteral carbenicillin in treating renal infections caused by Pseudomonas aeruginosa and Escherichia coli (Comber & Valler, 1976).

Improved Oral Absorption

Carfecillin's phenyl ester structure enhances oral absorption, releasing free carbenicillin into the circulation after hydrolysis in the intestinal mucosa. This property significantly improves its oral bioavailability compared to carbenicillin, allowing for effective oral administration (Wilkinson, Reeves, & Wise, 1976).

Therapeutic Impact in Clinical Trials

Carfecillin has shown a transformative impact in clinical trials, particularly in treating urinary infections by organisms previously only susceptible to intramuscular therapy. Its use has significantly improved the quality of life for patients with recurrent urinary infections, allowing for more convenient and effective treatment at home (Ridley, 1974).

Pharmacokinetics and Safety

Studies indicate that carfecillin is low in toxicity. Its use, even in repeated treatments, showed no adverse effect on hepatic or renal function, blood composition, or growth and development in animals. It also demonstrated no significant effect on arterial pressure or respiration in acute experiments with anesthetized cats (Berezhinskaia et al., 1980).

properties

Product Name

Carfecillin(1-)

Molecular Formula

C23H21N2O6S-

Molecular Weight

453.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/p-1/t15?,16-,17+,20-/m1/s1

InChI Key

NZDASSHFKWDBBU-KVMCETHSSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carfecillin(1-)
Reactant of Route 2
Reactant of Route 2
Carfecillin(1-)
Reactant of Route 3
Carfecillin(1-)
Reactant of Route 4
Reactant of Route 4
Carfecillin(1-)
Reactant of Route 5
Reactant of Route 5
Carfecillin(1-)
Reactant of Route 6
Reactant of Route 6
Carfecillin(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.